molecular formula C17H16ClFN2O2 B2523361 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide CAS No. 1436162-82-1

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide

Cat. No.: B2523361
CAS No.: 1436162-82-1
M. Wt: 334.78
InChI Key: OALGVNVXOCJEQP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-fluorophenyl group. This structural motif distinguishes it from simpler analogs featuring fluorophenyl or other aryl groups directly attached to the carboxamide nitrogen.

Properties

IUPAC Name

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGVNVXOCJEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl oxane intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the chloro and carboxamide groups. Common reagents used in these reactions include halogenating agents, amides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of agrochemicals, materials science, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the simple fluorophenyl group with a 3-fluorophenyl-tetrahydropyran moiety.
  • The oxane oxygen may participate in hydrogen bonding, as seen in related crystal structures (e.g., N—H⋯O interactions in 2-chloro-N-(3-fluorophenyl)acetamide) .
Compound Substituent Molecular Formula Molecular Weight Structural Features
Target Compound 4-(3-Fluorophenyl)oxan-4-YL C₁₇H₁₆ClFN₂O₂ 342.77 g/mol Oxane ring, chiral center, fluorophenyl
2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide 3-Fluorophenyl C₁₂H₈ClFN₂O 266.66 g/mol Planar fluorophenyl, no cyclic ether

Methoxyphenyl and Other Aryl-Substituted Analogs

Methoxyphenyl derivatives (e.g., 2-Chloro-N-(3-methoxyphenyl)pyridine-4-carboxamide, H57855) replace fluorine with methoxy groups.

Heterocyclic and Bulky Substituents

  • 2-Chloro-N-[2-(morpholin-4-yl)ethyl]pyridine-4-carboxamide (C₁₂H₁₆ClN₃O₂, 269.73 g/mol): Incorporates a morpholine group, enhancing solubility and hydrogen-bonding capacity compared to the oxane ring .
  • 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide (C₁₂H₈ClIN₂O, 358.56 g/mol): The iodine atom increases molecular weight and introduces steric and electronic effects distinct from fluorine .

Pharmacological Implications

For example, 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide demonstrates antiplasmodial activity , suggesting that fluorophenyl-carboxamide derivatives may target parasitic enzymes. The oxane ring in the target compound could improve metabolic stability by reducing oxidative metabolism at the phenyl group.

Research Findings and Data Gaps

  • Crystallographic Insights : The crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide reveals N—H⋯O hydrogen bonds forming C(4) chains . Similar interactions in the target compound’s oxane ring may stabilize its conformation in solid or bound states.
  • Synthetic Accessibility : The Alfa catalog indicates commercial availability of fluorophenyl analogs (purity ≥95%), suggesting feasible synthetic routes for the target compound via analogous coupling reactions .
  • Biological Data: No direct activity data for the target compound exists in the provided evidence. Comparative studies with fluorophenyl and oxane-substituted analogs are needed to evaluate pharmacokinetic and pharmacodynamic differences.

Biological Activity

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a pyridine ring, a chloro substituent, and a fluorinated aromatic moiety, which contribute to its reactivity and selectivity towards biological targets. The molecular formula is C15H15ClF N3O2, with a molecular weight of approximately 296.73 g/mol.

Structural Characteristics

The compound's structure includes:

  • Chlorine atom : Enhances reactivity.
  • Fluorine atom : Modifies electronic properties, potentially improving binding affinity to biological targets.
  • Oxan-4-yl group : Increases solubility and stability.

These features suggest that the compound may interact with various enzymes and receptors, making it a candidate for further biological evaluation.

Biological Activity

Preliminary studies indicate that 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide may exhibit several biological activities, including:

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives.
  • Receptor Modulation : Its structural similarity to known receptor ligands suggests potential activity in modulating receptor functions.

Interaction Studies

Interaction studies using techniques such as molecular docking and surface plasmon resonance are essential for elucidating the binding mechanisms of this compound with target proteins. These studies can provide insights into the specificity and affinity of the compound towards various biological macromolecules.

Comparative Analysis

To contextualize the activity of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
3-Fluoro-N-(oxan-4-yl)pyridine-4-carboxamideLacks chlorine but retains fluorineSimilar enzyme inhibition potential
2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamideContains multiple fluorine atomsEnhanced electronic properties
6-Chloro-N-{[4-(3-fluorophenyl)oxan-4-YL]}pyridineAdditional sulfur presenceRelevant in medicinal chemistry

Synthesis Pathways

The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyridine core through cyclization reactions.
  • Introduction of halogen substituents via electrophilic aromatic substitution.
  • Functional group modifications to enhance solubility and biological activity.

These synthetic routes allow for the optimization of the compound's properties for specific applications in drug development.

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